6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 1147548-82-0
VCID: VC5249634
InChI: InChI=1S/C10H9BrO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3
SMILES: CC1=CC2=C(C=C1Br)C(=O)CC2
Molecular Formula: C10H9BrO
Molecular Weight: 225.085

6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one

CAS No.: 1147548-82-0

Cat. No.: VC5249634

Molecular Formula: C10H9BrO

Molecular Weight: 225.085

* For research use only. Not for human or veterinary use.

6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one - 1147548-82-0

Specification

CAS No. 1147548-82-0
Molecular Formula C10H9BrO
Molecular Weight 225.085
IUPAC Name 6-bromo-5-methyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H9BrO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3
Standard InChI Key BDDRYMCLHQDWCG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Br)C(=O)CC2

Introduction

Chemical Structure and Nomenclature

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one belongs to the class of bicyclic ketones, featuring a fused benzene and cyclopentanone ring system. The IUPAC name derives from the numbering of the indenone skeleton, where the ketone group occupies position 1, the bromine atom is at position 6, and the methyl group is at position 5. Its molecular formula is C₁₀H₉BrO, with a molecular weight of 225.08 g/mol. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups creates a distinct electronic environment, influencing reactivity and intermolecular interactions .

Structural Features

  • Core Framework: A fused bicyclic system comprising a benzene ring (positions 2–7) and a cyclopentanone ring (positions 1, 8–10).

  • Substituents:

    • Bromine (C6): Introduces steric bulk and polarizability, enhancing electrophilic substitution reactivity.

    • Methyl (C5): Modifies electron density via inductive effects, potentially stabilizing adjacent carbocations.

Synthesis and Manufacturing

Bromination of 5-Methyl-2,3-dihydro-1H-inden-1-one

A two-step strategy is hypothesized:

  • Preparation of 5-Methyl-2,3-dihydro-1H-inden-1-one: Friedel-Crafts acylation of indane with acetyl chloride in the presence of AlCl₃ could yield the methyl-substituted indanone .

  • Regioselective Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a halogenated solvent (e.g., CCl₄) under controlled temperatures (0–25°C) to avoid over-bromination.

Table 1: Hypothetical Reaction Conditions

ParameterValue
Starting Material5-Methyl-2,3-dihydro-1H-inden-1-one
Brominating AgentNBS (1.1 equiv)
SolventCarbon tetrachloride
Temperature0–25°C
Reaction Time2–4 hours
PurificationColumn chromatography (SiO₂, hexane/EtOAc)

Challenges in Synthesis

  • Regioselectivity: Competing bromination at adjacent positions (C4 or C7) may occur, necessitating careful optimization of reaction conditions .

  • Steric Hindrance: The methyl group at C5 may hinder bromine access to C6, reducing yield.

Physicochemical Properties

While experimental data for 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one are scarce, properties can be inferred from structural analogs:

Table 2: Estimated Physicochemical Properties

PropertyValue
Melting Point95–105°C (estimated)
Boiling Point280–300°C (extrapolated)
SolubilityLow in water; soluble in DCM, THF
LogP (Octanol-Water)~2.8 (predicted)

Spectroscopic Characteristics

  • ¹H NMR:

    • Aromatic protons (C7–C9): δ 7.2–7.8 ppm (doublets or singlets).

    • Methylene groups (C2–C3): δ 2.5–3.5 ppm (multiplet).

    • Methyl (C5): δ 1.8–2.2 ppm (singlet).

  • IR Spectroscopy: Strong carbonyl stretch at ~1700 cm⁻¹.

Reactivity and Functionalization

The compound’s reactivity is governed by its ketone and bromine functionalities:

Nucleophilic Substitution

The C6 bromine atom is susceptible to substitution with nucleophiles (e.g., amines, alkoxides) under SNAr conditions. For example, reaction with sodium methoxide in DMF could yield 6-methoxy-5-methyl-indenone.

Reduction and Oxidation

  • Ketone Reduction: LiAlH₄ reduces the carbonyl to a secondary alcohol, yielding 6-bromo-5-methyl-indenol.

  • Methyl Oxidation: Strong oxidants (e.g., KMnO₄) may convert the methyl group to a carboxylic acid, though steric hindrance could limit reactivity.

CompoundIC₅₀ (Cancer Cells)Antimicrobial Activity
6-Bromo-5-methyl-indenoneNot reportedNot reported
6-Bromo-2-methyl-indenone12 μM (MCF-7)Moderate (E. coli)

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